Ethyl oxirane-2-carboxylate
Overview
Description
Synthesis Analysis
Ethyl oxirane-2-carboxylate can be synthesized through different methods, including the reaction of oxiranes with carboxylate compounds. For instance, the synthesis and study of derivatives like ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate demonstrate the compound's role in producing substances with significant biological activities, such as hypoglycemic effects (Eistetter & Wolf, 1982).
Molecular Structure Analysis
The molecular structure of ethyl oxirane-2-carboxylate and its derivatives plays a crucial role in their chemical and physical properties. Structural analyses, often involving X-ray diffraction and spectroscopic methods, provide insights into the arrangement of atoms within the molecule and its electronic environment, influencing reactivity and interactions with biological targets.
Chemical Reactions and Properties
Ethyl oxirane-2-carboxylate participates in various chemical reactions, including ring-opening reactions with aryl carboxylates. These reactions typically result in the formation of 1-alkyl-2-(aryloxy)ethyl carboxylates, showcasing the compound's versatility in organic synthesis (Funahashi, 1979). Additionally, its reactivity towards different reagents can lead to a wide range of derivatives with varied biological activities.
Physical Properties Analysis
The physical properties of ethyl oxirane-2-carboxylate, such as boiling point, melting point, and solubility, are determined by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and conditions, impacting its handling, storage, and application in research and industrial processes.
Chemical Properties Analysis
The chemical properties of ethyl oxirane-2-carboxylate, including its reactivity, stability, and interaction with other molecules, are fundamental to its application in synthesis and the development of new compounds. Studies on its reactions, such as those leading to hypoglycemic compounds, highlight its potential in medicinal chemistry and drug development (Eistetter & Wolf, 1982).
Scientific Research Applications
Hypoglycemic Activity : Ethyl oxirane-2-carboxylate derivatives have been studied for their ability to lower blood glucose levels. Specifically, compounds like ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate exhibited significant hypoglycemic activity in fasted rats (Eistetter & Wolf, 1982).
Inhibiting Mitochondrial Beta-Oxidation : Ethyl oxirane-2-carboxylate derivatives, such as POCA, inhibit β-oxidation at carnitine palmitoyltransferase I and have effects on plasma concentrations of cholesterol and triacylglycerol. They also influence the number of hepatic peroxisomes, similarly to hypolipidaemic drugs (Bone, Sherratt, Turnbull & Osmundsen, 1982).
Inhibitors of Carnitine Palmitoyltransferase-1 : 2-Substituted oxirane-2-carboxylic esters have attracted interest as inhibitors of carnitine palmitoyltransferase-1 (CPT-1), which is relevant for the treatment of non-insulin-dependent diabetes mellitus (NIDDM) (Scott & Golding, 2004).
Oxirane Ring Opening Reactions : Research has explored the reactions of oxiranes with aryl esters, providing insights into the synthesis of various ethyl carboxylate compounds (Funahashi, 1979).
Radiochemical Synthesis : Ethyl oxirane-2-carboxylate derivatives have been used in radiochemical syntheses, particularly for compounds like Etomoxir, which inhibits the transport of fatty acids into mitochondria. This is significant for diagnostic metabolic studies and molecular imaging (Abbas, Yunus & Feinendegen, 2011).
Gene Mutation and Micronuclei Induction : Certain oxiranes, including derivatives of ethyl oxirane-2-carboxylate, have been studied for their potential to induce gene mutations and micronuclei in mammalian cells, which is important in understanding their genetic impact (Schweikl, Schmalz & Weinmann, 2004).
Safety And Hazards
The safety information for Ethyl oxirane-2-carboxylate indicates that it is a hazardous compound. It has been assigned the GHS07 and GHS02 pictograms, and its hazard statements include H225, H315, and H319 . Precautionary measures include avoiding breathing vapours, mist, or gas, and removing all sources of ignition .
Future Directions
The future directions for the study of Ethyl oxirane-2-carboxylate could involve further exploration of its synthesis and reaction mechanisms . Additionally, the development of new crosslinking mechanisms, such as the non-isocyanate polyurethane (NIPU) technologies, could represent a new technology for the coatings industry .
properties
IUPAC Name |
ethyl oxirane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-7-5(6)4-3-8-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGWSXRILNPXKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317010 | |
Record name | Ethyl glycidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl oxirane-2-carboxylate | |
CAS RN |
4660-80-4 | |
Record name | Ethyl glycidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4660-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycidic acid ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004660804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl glycidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl oxirane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.822 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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